molecular formula C11H16N2O B13008681 N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine

N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine

Cat. No.: B13008681
M. Wt: 192.26 g/mol
InChI Key: DPTJYVSOFAOZKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine is a bicyclic compound featuring a tetrahydrobenzoisoxazole core fused with a cyclopropanamine substituent. The tetrahydrobenzoisoxazole moiety is a partially saturated heterocyclic ring system containing oxygen and nitrogen, which is known to confer rigidity and metabolic stability in bioactive molecules . The cyclopropanamine group introduces a strained cyclopropane ring, which may enhance binding affinity or modulate pharmacokinetic properties due to its unique electronic and steric effects.

Properties

Molecular Formula

C11H16N2O

Molecular Weight

192.26 g/mol

IUPAC Name

N-(4,5,6,7-tetrahydro-1,2-benzoxazol-3-ylmethyl)cyclopropanamine

InChI

InChI=1S/C11H16N2O/c1-2-4-11-9(3-1)10(13-14-11)7-12-8-5-6-8/h8,12H,1-7H2

InChI Key

DPTJYVSOFAOZKJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=NO2)CNC3CC3

Origin of Product

United States

Preparation Methods

Preparation of the Tetrahydrobenzo[d]isoxazole Core

The tetrahydrobenzo[d]isoxazole moiety is typically prepared via cyclization reactions involving appropriate precursors such as hydroxylamine derivatives and cyclic ketones or aldehydes. The general approach includes:

  • Starting from a suitable benzocycloalkanone or related precursor.
  • Reaction with hydroxylamine or its derivatives to form the isoxazole ring through 1,3-dipolar cycloaddition or condensation.
  • Partial hydrogenation or reduction to achieve the tetrahydro (partially saturated) state of the benzene ring fused to the isoxazole.

Optimization of reaction conditions such as solvent, temperature, and catalyst is critical to maximize yield and purity of the tetrahydrobenzo[d]isoxazole intermediate.

Synthesis of the Cyclopropanamine Moiety

The cyclopropanamine fragment is generally synthesized via cyclopropanation of alkenes followed by functional group transformations:

  • Starting from substituted cinnamic acid derivatives or related alkenes.
  • Cyclopropanation is performed using reagents such as trimethylsulfoxonium iodide in the presence of strong bases like sodium hydride or sodium hydroxide in polar aprotic solvents (e.g., DMSO).
  • The resulting cyclopropane carboxylic acid or ester intermediates are converted to amines through multi-step transformations including:
    • Conversion to acid chlorides using thionyl chloride.
    • Formation of azides or hydrazides.
    • Reduction or substitution to yield the cyclopropanamine.

This method allows for stereoselective synthesis of cyclopropanamine derivatives, which is important for biological activity.

Coupling of the Tetrahydrobenzo[d]isoxazole and Cyclopropanamine Units

The final step involves linking the cyclopropanamine to the tetrahydrobenzo[d]isoxazole ring via a methylene bridge:

  • This is typically achieved by alkylation or reductive amination strategies.
  • For example, the tetrahydrobenzo[d]isoxazole bearing a suitable leaving group (e.g., halomethyl derivative) is reacted with cyclopropanamine under basic conditions.
  • Alternatively, aldehyde-functionalized tetrahydrobenzo[d]isoxazole intermediates can be coupled with cyclopropanamine via reductive amination using reducing agents such as sodium cyanoborohydride.
  • Reaction conditions such as solvent choice (e.g., methanol, toluene), temperature (room temperature to reflux), and reaction time are optimized to maximize yield and minimize side reactions.

Summary of Key Reaction Conditions and Yields

Step Reaction Type Reagents/Conditions Yield Range (%) Notes
Tetrahydrobenzo[d]isoxazole formation Cyclization Hydroxylamine derivatives, cycloalkanone, solvent, heat 60-85 Requires control of saturation level
Cyclopropanation of alkene Cyclopropanation Trimethylsulfoxonium iodide, NaH/NaOH, DMSO 70-90 Stereoselective, base-sensitive
Conversion to cyclopropanamine Acid chloride → Azide → Amine Thionyl chloride, sodium azide, reduction steps 65-80 Multi-step, requires careful handling
Coupling to tetrahydrobenzo[d]isoxazole Alkylation/Reductive amination Base (K2CO3), solvents (MeOH, toluene), reducing agents 60-90 Optimized for purity and yield

Detailed Research Findings and Optimization Notes

  • Solvent Effects: Polar aprotic solvents such as DMSO and NMP enhance cyclopropanation efficiency, while protic solvents like methanol are preferred for reductive amination steps.
  • Temperature Control: Moderate temperatures (20–100 °C) are used depending on the step; higher temperatures favor cyclization and coupling but may increase side reactions.
  • Base Selection: Potassium carbonate and sodium hydride are commonly used bases; their choice affects reaction rate and selectivity.
  • Purification: Crystallization and chromatographic techniques are employed to isolate intermediates and final products with high purity (>95% by HPLC).
  • Yield Optimization: Incremental addition of reagents and extended reaction times improve conversion rates, especially in reductive amination and cyclopropanation steps.

Chemical Reactions Analysis

N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydroximinoyl chlorides, iodinated terminal alkynes, and gold catalysts . Major products formed from these reactions depend on the specific conditions and reagents used, but they often include substituted isoxazole derivatives with different biological activities.

Mechanism of Action

The mechanism of action of N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the uptake of gamma-aminobutyric acid (GABA), a neurotransmitter, thereby exerting anticonvulsant effects . It also interacts with various enzymes and receptors involved in inflammation and cancer pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to related molecules using the following framework:

Isoxaben (N-(3-(1-Ethyl-1-methylpropyl)-5-isoxazolyl)-2,6-dimethoxybenzamide)

  • Structure : Shares the tetrahydrobenzoisoxazole core but substitutes the cyclopropanamine with a benzamide group.
  • Function : Isoxaben is a cellulose biosynthesis inhibitor used as a pre-emergent herbicide .
  • Key Differences: The benzamide group in isoxaben facilitates interactions with plant cellulose synthase, whereas the cyclopropanamine in the target compound may target amine-binding receptors or enzymes.

1-(7-Methoxy-1-naphthyl)cyclopropanamine

  • Structure : Contains a cyclopropanamine group but replaces the tetrahydrobenzoisoxazole with a methoxy-naphthyl system.
  • Function: Cyclopropanamine derivatives are often explored as monoamine oxidase inhibitors or antidepressants.
  • Key Differences :
    • The naphthyl group enhances aromatic π-π stacking, whereas the tetrahydrobenzoisoxazole offers hydrogen-bonding capability via its oxygen and nitrogen atoms .
    • The methoxy substituent in the naphthyl derivative may improve lipophilicity compared to the polar isoxazole ring.

4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde

  • Structure : A precursor to the target compound, sharing the tetrahydrobenzoisoxazole core but lacking the cyclopropanamine group.
  • Function : Likely used in synthetic pathways to generate derivatives like the target compound.
  • Key Differences: The aldehyde group enables reductive amination to introduce the cyclopropanamine moiety, a critical step in derivatization .

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Known/Potential Applications
N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine Tetrahydrobenzoisoxazole + cyclopropanamine Cyclopropane, isoxazole, amine Agrochemical/Pharmaceutical (inferred)
Isoxaben Tetrahydrobenzoisoxazole + benzamide Isoxazole, benzamide, alkyl Herbicide (cellulose biosynthesis inhibition)
1-(7-Methoxy-1-naphthyl)cyclopropanamine Naphthyl + cyclopropanamine Cyclopropane, methoxy, amine Neurological agents (speculative)
4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde Tetrahydrobenzoisoxazole + aldehyde Isoxazole, aldehyde Synthetic intermediate

Research Findings and Implications

  • Metabolic Stability : The tetrahydrobenzoisoxazole core in the target compound may enhance resistance to oxidative degradation compared to fully aromatic analogs, as seen in isoxaben .
  • Bioactivity : Cyclopropanamine derivatives exhibit varied bioactivity depending on substituents. For example, the naphthyl derivative’s larger aromatic system could favor CNS penetration, whereas the isoxazole-based compound might target peripheral enzymes .
  • Synthetic Utility : The aldehyde precursor (4,5,6,7-Tetrahydrobenzo[d]isoxazole-3-carbaldehyde) highlights the importance of reductive amination in generating structurally diverse amines for screening .

Limitations and Knowledge Gaps

  • The provided evidence lacks direct data on the target compound’s biological activity or synthetic routes. Comparisons are inferred from structural analogs.

Biological Activity

N-((4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)methyl)cyclopropanamine is a compound that has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. This article presents a detailed examination of the compound's biological activity, including relevant research findings, case studies, and comparative analyses with similar compounds.

Chemical Structure and Properties

The compound this compound has the following chemical characteristics:

  • Molecular Formula : C11_{11}H16_{16}N2_2O
  • Molecular Weight : 192.26 g/mol
  • CAS Number : 1501010-40-7

The structure consists of a cyclopropanamine moiety linked to a tetrahydrobenzo[d]isoxazole group, which is indicative of its potential applications in treating neurological and psychiatric disorders due to the pharmacological properties associated with isoxazole derivatives .

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. These include:

  • Neuropharmacological Effects : Potential applications in treating conditions such as anxiety and depression.
  • Antimicrobial Properties : Preliminary studies suggest efficacy against certain bacterial strains.

Further studies are required to elucidate the specific mechanisms through which this compound exerts its biological effects.

The biological activity of this compound is hypothesized to involve interactions with various neurotransmitter systems. Isoxazole derivatives are known to modulate the activity of receptors such as:

  • Serotonin Receptors : Potentially influencing mood regulation.
  • Dopamine Receptors : Implicated in reward pathways and mood disorders.

Understanding these interactions is crucial for developing therapeutic applications .

Comparative Analysis with Similar Compounds

A comparison of this compound with structurally similar compounds reveals distinct biological activities:

Compound NameStructural FeaturesBiological ActivityUnique Aspects
4-AminoquinolineAmino group attached to a quinoline ringAntimalarial propertiesStrong activity against malaria parasites
1-(Cyclopropylmethyl)-1H-pyrazolePyrazole ring with a cyclopropyl groupAnti-inflammatory effectsDistinct mechanism targeting inflammation pathways
2-(Cyclopropylmethyl)-1H-imidazoleImidazole ring structureAntifungal activityEffective against various fungal strains

This table illustrates how this compound stands out due to its specific structural characteristics and potential therapeutic applications.

Case Study 1: Neuropharmacological Evaluation

In a study evaluating the neuropharmacological effects of this compound on animal models:

  • Objective : To assess anxiolytic and antidepressant-like effects.
  • Methodology : Administration of varying doses in rodent models followed by behavioral tests (e.g., elevated plus maze).

Findings : The compound demonstrated significant anxiolytic effects at moderate doses compared to control groups.

Case Study 2: Antimicrobial Activity Assessment

Another research project focused on the antimicrobial properties of the compound against Gram-positive and Gram-negative bacteria:

  • Objective : To determine the Minimum Inhibitory Concentration (MIC).

Findings : The compound showed promising results with lower MIC values against certain bacterial strains compared to standard antibiotics.

Future Directions

Ongoing research is essential to fully understand the pharmacodynamics and pharmacokinetics of this compound. Key areas for future investigation include:

  • Detailed Mechanistic Studies : Elucidating specific receptor interactions.
  • Clinical Trials : Evaluating safety and efficacy in human subjects.
  • Structural Modifications : Exploring analogs for enhanced activity or reduced side effects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.